N-(4-(2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide
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Description
The compound is a complex organic molecule with a molecular formula of C21H25ClN4O2S2 . It contains several functional groups including a thiazol-2-yl group, a methoxyphenyl group, and an amino-2-oxoethyl group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with a molecular weight of 465.032 Da . It contains a thiazol-2-yl group attached to a methoxyphenyl group via an amino-2-oxoethyl group .Physical and Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm3, a boiling point of 609.50°C, and a melting point of 263.75°C . It has a low water solubility of 0.01234 mg/L at 25°C . The compound has a high log Kow value of 6.05, indicating that it is lipophilic .Scientific Research Applications
Molecular Structure and Interaction Studies
- Modeling Intermolecular Interactions : The study on the molecular structure of a related compound, N-3-hydroxyphenyl-4-methoxybenzamide, explored the impact of intermolecular interactions on molecular geometry, highlighting the significance of dimerization and crystal packing in determining the conformation of aromatic rings Sedat Karabulut et al., 2014.
Synthesis and Antimicrobial Screening
- Antimicrobial Screening of Thiazole Derivatives : Research on the synthesis and antimicrobial screening of thiazole ring-incorporating derivatives demonstrated their potential therapeutic intervention for treating microbial diseases, particularly bacterial and fungal infections N. Desai et al., 2013.
Photodynamic Therapy Applications
- Photodynamic Therapy with Zinc Phthalocyanine : A study involving zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups containing Schiff base highlighted their high singlet oxygen quantum yield, suggesting their usefulness as Type II photosensitizers for cancer treatment in photodynamic therapy M. Pişkin et al., 2020.
Anticonvulsant Activity
- Benzodiazepine Receptors Agonists : A series of 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives were synthesized and evaluated for their anticonvulsant activity, illustrating the role of 4-thiazolidinone ring as an anticonvulsant pharmacophore M. Faizi et al., 2017.
Properties
IUPAC Name |
N-[4-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O5S/c1-28-15-6-12(7-16(10-15)29-2)20(27)25-21-23-14(11-31-21)9-19(26)24-17-8-13(22)4-5-18(17)30-3/h4-8,10-11H,9H2,1-3H3,(H,24,26)(H,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIOJQUZQZCNNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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